
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .
Synthesis Analysis
There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Molecular Structure Analysis
The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives significant in cancer research.
Selectivity and Safety
The safety profile of these compounds is also a critical aspect of their application. Studies have indicated that most synthesized derivatives of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid have proper selectivity, targeting cancerous cells while sparing normal cells . This selectivity is crucial for reducing side effects and improving patient outcomes in chemotherapy.
Molecular Docking Studies
Molecular docking studies are performed to understand the interaction and binding modes of these derivatives within the binding pocket of target enzymes or receptors. This helps in elucidating the mechanism of action and can guide the design of more effective anticancer drugs .
Structural Optimization for Drug Development
The structural features of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid make it a valuable scaffold for the development of new drugs. Researchers use this compound as a platform for structural optimization, aiming to design more selective and potent molecules for various therapeutic applications .
Pharmacophore Features
The triazole ring present in these compounds is known for its pharmacophore features, which are essential for the drug’s biological activity. It allows for the formation of hydrogen bonds and improves the drug-like properties of the molecules .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of a wide range of novel derivatives. These derivatives are then screened for various biological activities, not limited to anticancer properties but also including antibacterial, antiviral, and anti-inflammatory activities .
Zukünftige Richtungen
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSHLTXQLXVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

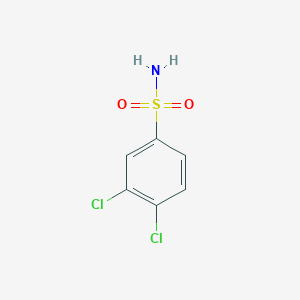
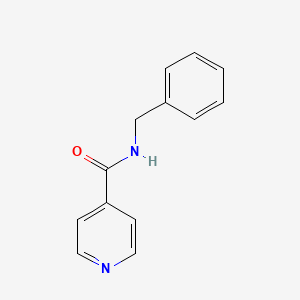
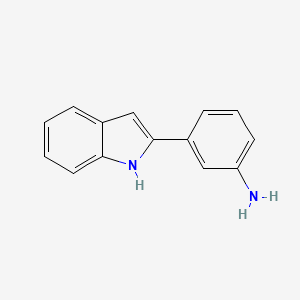

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
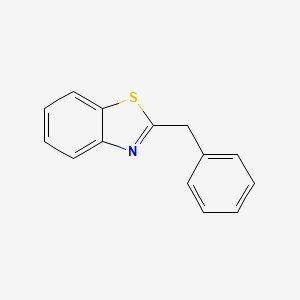
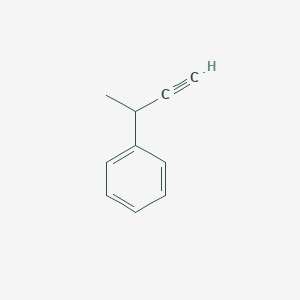
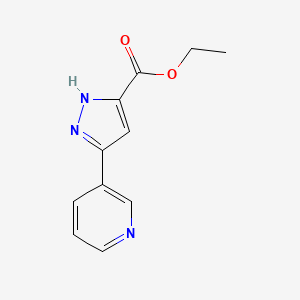
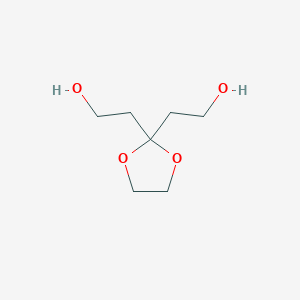
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)